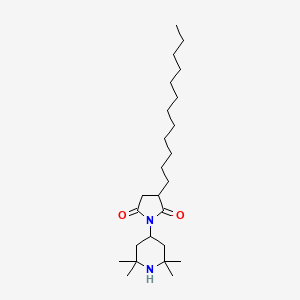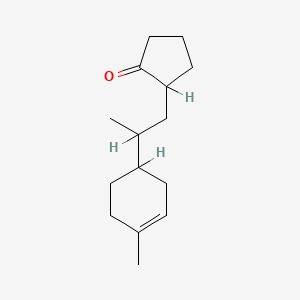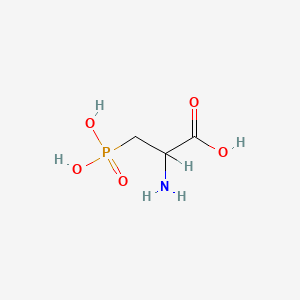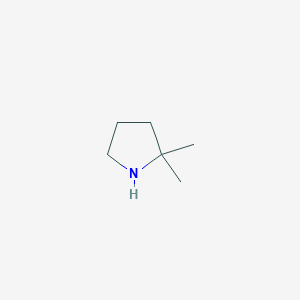
2,2-Dimethylpyrrolidine
説明
2,2-Dimethylpyrrolidine is a substituted pyrrolidine . It is one of the major bioactive compounds found in Teucrium manghuaense .
Molecular Structure Analysis
The molecular formula of 2,2-Dimethylpyrrolidine is C6H13N . It has an average mass of 99.174 Da and a monoisotopic mass of 99.104797 Da .Physical And Chemical Properties Analysis
2,2-Dimethylpyrrolidine has a density of 0.8±0.1 g/cm3, a boiling point of 107.4±8.0 °C at 760 mmHg, and a vapour pressure of 27.1±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 34.6±3.0 kJ/mol and a flash point of 5.5±16.5 °C . The index of refraction is 1.419, and the molar refractivity is 31.1±0.3 cm3 .科学的研究の応用
Chemical Standards in Ion Mobility Spectrometry
2,2-Dimethylpyrrolidine, through its close relative 2,4-dimethylpyridine, has shown its utility in ion mobility spectrometry. This method is crucial for analyzing chemical standards, providing valuable insights into the behaviors of protonated molecules and their temperature-dependent mobilities. This research underlines the importance of such compounds in enhancing the precision of mobility spectra comparisons across global laboratories, highlighting their potential as standard compounds for various chemical analyses (Eiceman, Nazarov, & Stone, 2003).
Synthesis Enhancement via Microwave Irradiation
The adaptation of microwave technology for synthesizing chemical compounds, using 2,6-dimethylpyridine as a starting material, signifies an innovative shift from traditional synthesis methods. This approach not only optimizes the synthesis process but also demonstrates the potential for microwave irradiation to streamline and improve the efficiency of chemical production processes, including those involving dimethylpyrrolidine derivatives (Zhang et al., 2010).
Zeolites and Catalysis
Research involving 2,6-dimethylpyridine offers insights into its selective interaction with zeolites, which can significantly impact the field of catalysis. By understanding how these compounds interact with and poison Bronsted sites on zeolites, scientists can better manipulate catalytic processes for various industrial applications, improving efficiency and selectivity (Jacobs & Heylen, 1974).
Intermolecular Hydrogen Bonding
The study of 2,2-dimethylbutynoic acid with a pyridone terminus sheds light on the importance of hydrogen bonding in molecular recognition and self-assembly processes. This research has broad implications for designing new materials and pharmaceuticals, highlighting how subtle changes in molecular structure can profoundly affect the properties and interactions of chemical compounds (Wash, Maverick, Chiefari, & Lightner, 1997).
G-quadruplex Binding Ligand Synthesis
The development of G-quadruplex binding ligands from dimethylpyrrolidine derivatives offers a promising avenue for cancer treatment. By stabilizing quadruplex DNA structures, these compounds can inhibit telomerase, a key target in cancer therapy. This research exemplifies the potential of dimethylpyrrolidine derivatives in developing novel therapeutic agents (Smith et al., 2009).
Safety And Hazards
特性
IUPAC Name |
2,2-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6(2)4-3-5-7-6/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHODFIDDEBEGCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328878 | |
| Record name | 2,2-dimethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylpyrrolidine | |
CAS RN |
35018-15-6 | |
| Record name | 2,2-dimethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



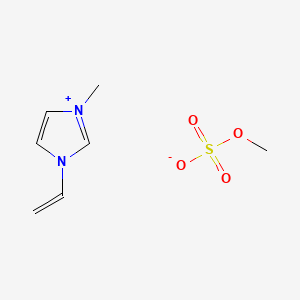

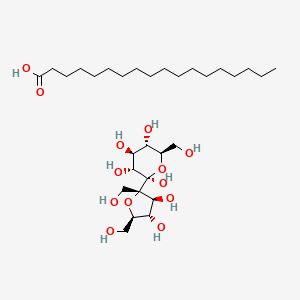
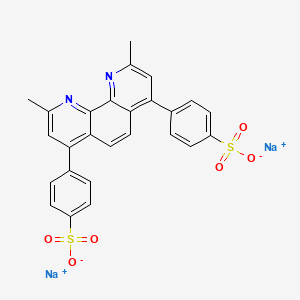
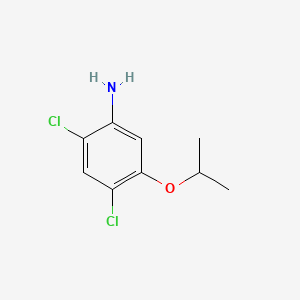
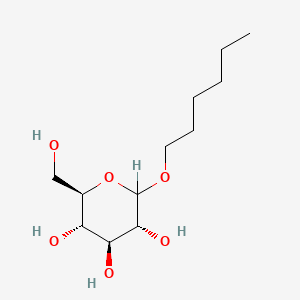
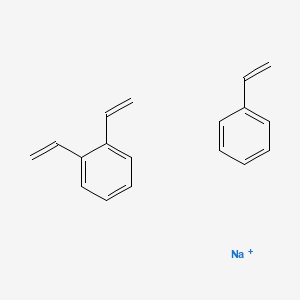
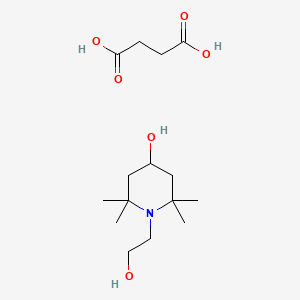
![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B1580503.png)
![Benzenamine, 4-[(2,6-dichlorophenyl)(4-imino-3,5-dimethyl-2,5-cyclohexadien-1-ylidene)methyl]-2,6-dimethyl-, phosphate (1:1)](/img/structure/B1580504.png)
